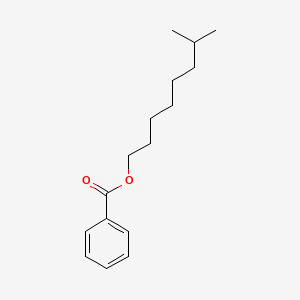
Isononyl Benzoate
Vue d'ensemble
Description
Isononyl Benzoate is a new plasticizer based on benzoic acid . It is not subject to any chemical classification and labeling requirements . It has a unique combination of low plastisol viscosity, combined with fast fusion properties .
Synthesis Analysis
The synthesis of benzoate compounds, such as this compound, involves processes like alkylation, esterification, and bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The molecular structure of benzoate compounds like this compound can be calculated using Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets . The theoretical results are discussed mainly in terms of comparisons with available experimental data .
Chemical Reactions Analysis
The benzoin reaction is a cyanide ion catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic .
Physical and Chemical Properties Analysis
This compound is a new plasticizer based on benzoic acid . It has a unique combination of low plastisol viscosity, combined with fast fusion properties . The boiling temperature of this compound was determined according to EEC-Directive 92/69 EEC, part A, Methods for the determination of physico-chemical properties, A.2 “Boiling temperature”, EEC Publication No. L383, December 1992 with differential scanning calorimetry .
Safety and Hazards
Orientations Futures
Isononyl Benzoate is used in the formulation of skincare products like No7’s Future Renew™ Damage Reversal Skincare . This skincare kit is formulated with Pepticology™, No7’s new and patent-pending peptide technology . Pepticology is exclusive to No7’s Future Renew line and supports the skin’s natural self-repair process .
Propriétés
Numéro CAS |
670241-72-2 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
7-methyloctyl benzoate |
InChI |
InChI=1S/C16H24O2/c1-14(2)10-6-3-4-9-13-18-16(17)15-11-7-5-8-12-15/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3 |
Clé InChI |
BBVARVTURNYWGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

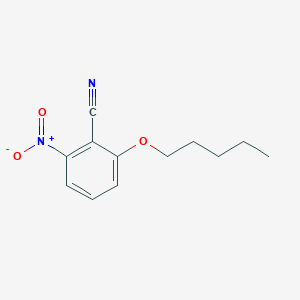

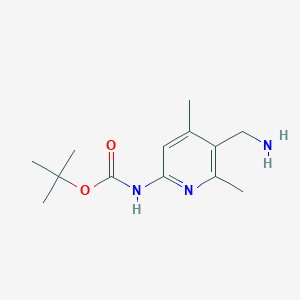

![2-(3-Chloro-propyl)-benzo[b]thiophene](/img/structure/B8296775.png)
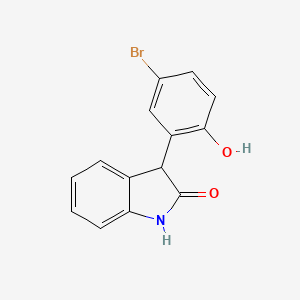
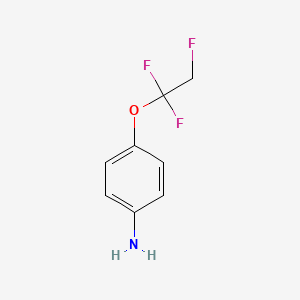
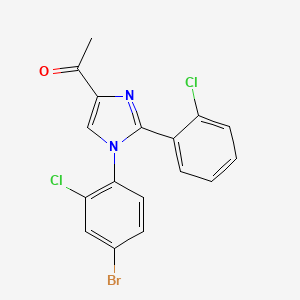

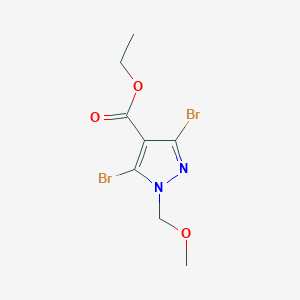
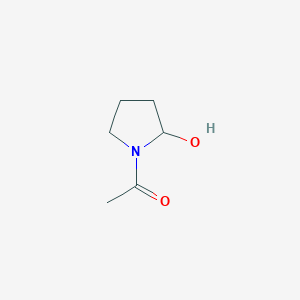
![Tert-butyl-[4-(4-chloro-2-nitro-phenoxy)-cyclohexyloxy]-dimethyl-silane](/img/structure/B8296836.png)
![5,7-Dichloro-6-(4-fluorophenyl)-imidazo[1,2-a]pyrimidine](/img/structure/B8296840.png)
